molecular formula C18H23N3OS B2868108 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234954-38-1

3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2868108
CAS RN: 1234954-38-1
M. Wt: 329.46
InChI Key: OOGMKRFDFVAVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as CYT387, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. It was first synthesized in 2008 by researchers at Cytopia Research Pty Ltd. CYT387 has shown potential in treating a range of diseases including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mechanism of Action

3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea inhibits JAK1 and JAK2 enzymes by binding to the ATP-binding pocket of the enzymes. This prevents the enzymes from phosphorylating their substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of JAK1 and JAK2 signaling pathways leads to the reduction of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
The inhibition of JAK1 and JAK2 by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines. This has been shown to reduce the severity of disease in animal models of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In addition, this compound has been shown to improve blood counts and reduce spleen size in animal models of myeloproliferative neoplasms.

Advantages and Limitations for Lab Experiments

One advantage of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is its specificity for JAK1 and JAK2 enzymes. This makes it a potential treatment for diseases that are caused by the dysregulation of these enzymes. However, one limitation of this compound is its potential toxicity. In preclinical studies, this compound has been shown to cause liver toxicity in some animal models. This highlights the need for further safety studies before this compound can be used in humans.

Future Directions

There are many potential future directions for 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea research. One direction is to investigate the potential of this compound in combination with other drugs for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. Another direction is to investigate the potential of this compound in other diseases that are caused by the dysregulation of JAK1 and JAK2 enzymes. Finally, future research could focus on the development of more potent and selective JAK inhibitors with fewer side effects.

Synthesis Methods

The synthesis of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 3-cyclohexyl-1-(pyridin-2-ylmethyl)thiourea with 3-bromomethylthiophene in the presence of a palladium catalyst. The reaction yields this compound. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit JAK1 and JAK2 enzymes, which are involved in the regulation of immune and inflammatory responses. This makes this compound a potential treatment for diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, this compound has been shown to reduce spleen size and improve blood counts in animal models of myeloproliferative neoplasms.

properties

IUPAC Name

3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(20-16-6-2-1-3-7-16)21(12-15-9-11-23-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGMKRFDFVAVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.